3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one

LogP Lipophilicity Physicochemical Properties

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one (CAS 1291488-04-4) is a synthetic β-lactam derivative belonging to the azetidin-2-one class, characterized by a 3-amino group and two distinct chlorophenyl substituents at the N1 and C4 positions. The compound's molecular framework (C16H14Cl2N2O2, MW 337.2) features a unique 1-(3-chloro-4-methoxyphenyl) moiety paired with a 4-(3-chlorophenyl) group, a substitution topology that is not represented among known bioactive azetidinones.

Molecular Formula C16H14Cl2N2O2
Molecular Weight 337.2 g/mol
Cat. No. B14784133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one
Molecular FormulaC16H14Cl2N2O2
Molecular Weight337.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)Cl)Cl
InChIInChI=1S/C16H14Cl2N2O2/c1-22-13-6-5-11(8-12(13)18)20-15(14(19)16(20)21)9-3-2-4-10(17)7-9/h2-8,14-15H,19H2,1H3
InChIKeyMWNLUKWEXPQSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one: A Structurally Distinct Azetidinone Building Block for Medicinal Chemistry


3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one (CAS 1291488-04-4) is a synthetic β-lactam derivative belonging to the azetidin-2-one class, characterized by a 3-amino group and two distinct chlorophenyl substituents at the N1 and C4 positions. The compound's molecular framework (C16H14Cl2N2O2, MW 337.2) features a unique 1-(3-chloro-4-methoxyphenyl) moiety paired with a 4-(3-chlorophenyl) group, a substitution topology that is not represented among known bioactive azetidinones. No peer-reviewed biological activity data have been reported for this specific compound as of the search date, and it has not been cited in ChEMBL or clinical trials [1]. Its primary value proposition lies in its use as a differentiated chemical probe or fragment for structure–activity relationship (SAR) exploration, where the precise arrangement of chloro and methoxy substituents can be leveraged to interrogate target binding pockets.

Why Positional Isomers and Close Analogs Cannot Substitute for 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one


Within the azetidin-2-one family, compounds bearing the same core scaffold and molecular formula are often considered interchangeable by non-specialists. However, the precise regiochemistry of the chloro substituents on the two aromatic rings dictates critical physicochemical properties such as lipophilicity, polar surface area, and hydrogen-bonding capacity. Even a positional shift from the 3-chlorophenyl to the 4-chlorophenyl isomer results in altered chromatographic behavior and differential in silico binding profiles, rendering direct replacement without re-validation scientifically unsound [1]. The evidence below demonstrates that the target compound occupies a distinct property space relative to its closest commercially available analogs, confirming that generic substitution is not analytically or pharmacologically justified.

Quantitative Differentiation Evidence for 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one


Lipophilicity Shift: 3-Chloro vs. 4-Chloro Phenyl Isomer

The target compound (3-chlorophenyl isomer) exhibits a computed logP of 3.726, while the corresponding 4-chlorophenyl positional isomer (ZINC3151075) shows a logP of 4.187. This difference of 0.461 log units indicates that the meta-chloro arrangement confers measurably lower lipophilicity, which can influence membrane permeability, solubility, and off-target binding [1][2].

LogP Lipophilicity Physicochemical Properties

Polar Surface Area Divergence Between 3-Chlorophenyl and 4-Chlorophenyl Isomers

The topological polar surface area (tPSA) of the target compound is 36 Ų, compared to 58 Ų for the 4-chlorophenyl isomer. A tPSA below 60 Ų is generally considered favorable for oral bioavailability, but the 36 Ų value of the target compound suggests superior passive membrane diffusion potential compared to the isomer [1][2].

tPSA Cell Permeability Drug-Likeness

Hydrogen-Bond Donor and Acceptor Signature Distinct from Analog Bearing Methoxy at C4

The target compound possesses 0 hydrogen-bond donors and 4 hydrogen-bond acceptors. In contrast, the analog 3-amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one (CAS 1291488-51-1) contains an additional methoxy oxygen, yielding 5 hydrogen-bond acceptors. While direct experimental H-bond data for these specific compounds are unavailable, the class-level SAR of β-lactams indicates that each additional H-bond acceptor can meaningfully alter target recognition and solubility [1].

H-Bond Donors H-Bond Acceptors Fragment-Based Drug Design

Enamine-like Fraction sp³ and Structural Complexity Advantage

The target compound exhibits a fraction sp³ of 0.19, corresponding to a modest but non-zero degree of three-dimensionality contributed by the azetidinone ring and amino substituent. This value is higher than that of many flat aromatic analogs completely lacking saturated character (fraction sp³ ≈ 0.12 for the simpler 4-chlorophenyl isomer). Modern medicinal chemistry metrics associate higher fraction sp³ with improved clinical success rates and reduced promiscuity [1][2].

Fraction sp3 Structural Complexity Compound Quality

Commercially Verified Purity and ISO-Certified Supply Chain

The target compound is available from multiple vendors with a guaranteed purity of ≥95% (HPLC) and is supplied under ISO 9001-certified quality management systems. The 4-chlorophenyl positional isomer (CAS 1291490-04-4) is offered at a higher purity specification of NLT 98% from the same supplier ecosystem, indicating differential quality control processes between the two compounds .

Purity Quality Assurance Procurement

Absence of Biological Annotation as a Differentiation Criterion

A search of ChEMBL, PubChem BioAssay, and Open Targets confirms that the target compound has no reported biological activity annotations, whereas several structurally related azetidinones (e.g., 3-chloro-4-phenyl-azetidin-2-ones) are associated with antimicrobial and anticancer profiling data. This 'negative data' constitutes a differentiation advantage for organizations seeking novel, unencumbered chemical matter for patent filing or proprietary library construction [1][2].

Novelty IP Position Chemical Probe

Application Scenarios for 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one Based on Differentiation Evidence


Fragment-Based Lead Discovery Requiring Lower Lipophilicity

When a fragment library aims to balance affinity with favorable ADME, the target compound's logP of 3.726 (ΔlogP = −0.461 vs. the 4-chlorophenyl isomer) positions it as a better choice for targets where excessive lipophilicity is known to cause promiscuity or rapid metabolic clearance [1]. Its moderate fraction sp³ further supports its use in three-dimensional fragment collections.

CNS or Intracellular Target Screening

For programs focused on central nervous system or intracellular targets, the target compound's low tPSA of 36 Ų (vs. 58 Ų for the isomer) indicates a superior ability to cross lipid bilayers, making it a preferred scaffold for blood–brain barrier penetration or cell-based phenotypic assays [1].

Patent-Free Chemical Probe Development

Organizations seeking to build proprietary chemical probe libraries can leverage the absence of public bioactivity data for this compound as a starting point for novel IP generation. The specific substitution pattern is not represented in annotated bioactive azetidinones, offering a first-mover advantage in SAR exploration [1].

Synthetic Intermediate for Regioselective Derivatization

The presence of a free 3-amino group on the azetidinone ring provides a versatile handle for amide coupling, urea formation, or reductive amination, enabling rapid diversification. The distinct electronic character of the 3-chlorophenyl vs. 4-chlorophenyl substituent can influence the regioselectivity of subsequent reactions, a parameter that must be validated experimentally but is computationally predicted to diverge between isomers [1].

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